
2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Triazoles are a class of heterocyclic compounds that have a five-membered ring structure with three nitrogen atoms . They are known for their multidirectional biological activity and have been the subject of extensive research .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazoles is characterized by a five-membered ring with three nitrogen atoms . The presence of aryl/heteroaryl substituent at C-5 position of 1,2,4-triazolo-3-thiones/thioles is crucial for potent antibacterial activity .Chemical Reactions Analysis
1,2,4-Triazoles can undergo various chemical reactions due to their versatile structure. For example, they can inhibit the proliferation of certain cancer cells by inducing apoptosis .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazoles can vary depending on their specific structure and substituents. For example, 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol, a related compound, is a solid with a melting point of 195 °C (dec.) (lit.) 211-215 °C (dec.) .科学的研究の応用
Synthesis and Biological Activity
The continuous exploration for new efficacious drugs leads to the synthesis of 1,2,4-triazol derivatives due to their significant synthetic and pharmacological potential. These derivatives, including compounds similar to 2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide, have been studied for their synthetic methods, physical, physico-chemical, and biological properties. The aim is to expand the spectrum of synthesized derivatives and their biological activity. For instance, derivatives have been synthesized and investigated for anti-exudative activity, showing promising results in comparison to reference drugs in animal models (Chalenko et al., 2019).
Antimicrobial Screening
Compounds with the 1,2,4-triazole ring system have attracted attention due to their wide range of pharmaceutical activities, including antimicrobial properties. New series of related compounds have been synthesized and screened for their in-vitro antibacterial, antifungal, and anti-tuberculosis activity, demonstrating the significant therapeutic potential of such structures (MahyavanshiJyotindra et al., 2011).
Anticancer Evaluation
The synthesis and characterization of 4-arylsulfonyl-1,3-oxazoles, structurally related to the compound , have been carried out to evaluate their anticancer activities. These compounds were screened against various cancer cell lines, showing selective cytostatic and antiproliferative effects against certain types of cancer cells, thus highlighting their potential as lead compounds for anticancer drug development (Zyabrev et al., 2022).
Antiviral and Virucidal Activities
Derivatives of 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide have been synthesized and evaluated for their antiviral and virucidal activities against human adenovirus and ECHO-9 virus. The study demonstrates the potential of such compounds in reducing viral replication, highlighting their relevance in antiviral research (Wujec et al., 2011).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS/c1-12-8-9-15(10-13(12)2)20-16(24)11-25-18-22-21-17(23(18)19)14-6-4-3-5-7-14/h3-10H,11,19H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIKUBGRRZSOBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
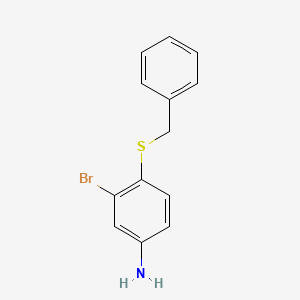
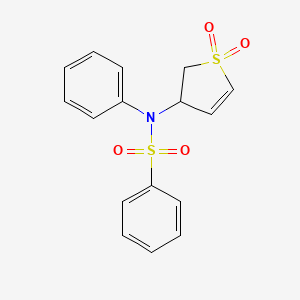


![N-[(1H-indol-3-yl)(4-methoxyphenyl)methyl]hydroxylamine](/img/structure/B2429548.png)
![N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2-fluorobenzamide](/img/structure/B2429549.png)
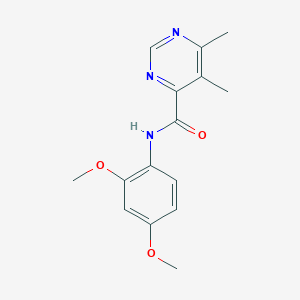
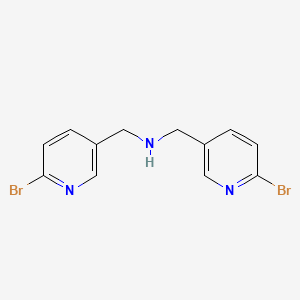
![4-[3-(3,4-dimethoxyphenyl)-1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]-N,N-dimethylaniline](/img/structure/B2429554.png)
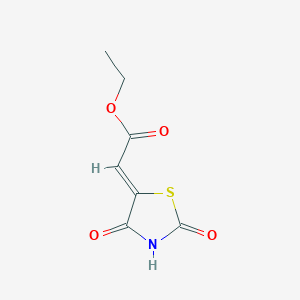
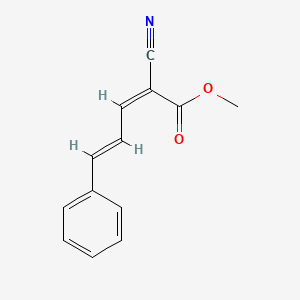

![N-(2,4-dimethylphenyl)-2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2429561.png)
![(2R)-2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-5-carboxylic acid](/img/structure/B2429562.png)
